4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine chemical properties
4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine chemical properties
Technical Guide: 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine A Comprehensive Analysis of Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
This technical guide provides an in-depth analysis of 4-(3-(trifluoromethyl)phenyl)piperazin-1-amine , a specialized hydrazine building block derived from the serotonin-active scaffold 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP). While the parent molecule (TFMPP, CAS 15532-75-9) is a well-documented pharmacophore, the
Crucial Disambiguation:
-
Target Molecule: 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine (The
-amino derivative). -
Starting Material: 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP, CAS 15532-75-9).[1][2]
-
Note: Commercial databases often conflate the derivative with the parent CAS. This guide treats them as distinct chemical entities.
Part 1: Chemical Identity & Physicochemical Profile
The molecule consists of a piperazine ring substituted at the
Table 1: Comparative Datasheet
| Property | Parent Scaffold (TFMPP) | Target: |
| CAS Number | 15532-75-9 | Not widely indexed (Derivative) |
| IUPAC Name | 1-[3-(Trifluoromethyl)phenyl]piperazine | 4-[3-(Trifluoromethyl)phenyl]piperazin-1-amine |
| Formula | ||
| Mol.[1] Weight | 230.23 g/mol | 245.25 g/mol |
| Appearance | Colorless to pale yellow oil | Viscous oil or low-melting solid (Predicted) |
| Key Functional Group | Secondary Amine ( | 1,1-Disubstituted Hydrazine |
| LogP (Predicted) | ~2.3 - 2.8 | ~1.9 - 2.4 (Slightly more polar due to |
| pKa (Base) | ~9.1 (Piperazine N) | ~5.5 - 6.0 ( |
Part 2: Synthetic Routes & Production
The synthesis of the
Mechanism of Action (Synthesis)
-
Nitrosation: The secondary amine of TFMPP attacks the nitrosonium ion (
), generated in situ from sodium nitrite and acid, forming the -nitroso intermediate. -
Reduction: The
-nitroso group ( ) is reduced to the hydrazine ( ). Zinc/Acetic acid is preferred over Lithium Aluminum Hydride ( ) for safety and scalability, although offers cleaner byproducts in small-scale settings.
Protocol: Synthesis from TFMPP
Step 1:
-
Dissolution: Dissolve 10.0 g (43 mmol) of TFMPP (CAS 15532-75-9) in 50 mL of 3M HCl. Cool the solution to 0–5°C in an ice bath.
-
Addition: Dropwise add a solution of
(3.6 g, 52 mmol) in water (10 mL), maintaining the internal temperature below 5°C. -
Reaction: Stir for 1 hour at 0°C. A thick precipitate (the hydrochloride salt of the nitroso compound) may form.
-
Workup: Basify carefully with
to pH 8–9. Extract with Dichloromethane (DCM) ( ). Dry organics over and concentrate to yield the -nitroso intermediate .
Step 2: Reduction (Zinc/Acetic Acid Method)
-
Setup: Suspend Zinc dust (4 equiv) in water (20 mL) with vigorous stirring.
-
Addition: Add the
-nitroso intermediate dissolved in Glacial Acetic Acid (30 mL) dropwise to the Zinc suspension. Maintain temperature at 20–25°C (exothermic reaction). -
Reflux: Heat the mixture to 60°C for 2 hours to ensure complete reduction.
-
Isolation: Filter off excess Zinc. Neutralize the filtrate with cold NaOH solution (keep cool to avoid hydrazine decomposition).
-
Purification: Extract with Ethyl Acetate. The product, 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine , is unstable to oxidation and should be used immediately or stored as a hydrochloride salt.
Visualization: Synthetic Pathway
Figure 1: Step-wise synthesis of the N-amino derivative via N-nitrosation and reduction.
Part 3: Reactivity & Synthetic Utility
The value of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine lies in its role as a nucleophilic hydrazine equivalent . It allows the "TFMPP" pharmacophore to be inserted into complex heterocycles.
Pyrazole Synthesis (The Knorr Reaction)
Reaction with 1,3-diketones (e.g., acetylacetone) yields 1-substituted pyrazoles. This is a critical scaffold in COX-2 inhibitors and kinase inhibitors.
-
Protocol: Reflux the
-amino piperazine with 1.1 equiv of 1,3-diketone in Ethanol with catalytic Acetic Acid for 3 hours.
Hydrazone Formation (Linker Chemistry)
Reaction with aldehydes creates stable hydrazone linkers, often used to improve the solubility or metabolic profile of lipophilic drugs.
-
Protocol: Stir equimolar amounts of the amine and an aromatic aldehyde in Methanol at Room Temperature. The product usually precipitates.
Semicarbazide/Urea Formation
Reaction with isocyanates yields semicarbazides. These are often used for derivatization to detect the molecule or as urea-based inhibitors (e.g., epoxide hydrolase inhibitors).
Visualization: Reactivity Flowchart
Figure 2: Divergent synthetic applications of the N-amino piperazine scaffold.
Part 4: Handling, Stability & Safety
1. Hydrazine Toxicity:
Unlike the parent TFMPP (which is a serotonin agonist),
-
Handling: Always handle in a fume hood. Use double-gloving (Nitrile).
-
Inactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas and the parent amine, followed by proper chemical disposal.
2. Stability: The free base is prone to air oxidation (turning brown/black).
-
Storage: Store as the Dihydrochloride salt (
) at -20°C under Argon. The salt is a white, stable solid.
3. Regulatory Status:
The parent TFMPP is a controlled substance in many jurisdictions (e.g., Schedule I in Florida, Class C in New Zealand) due to its recreational use as a "legal high" (BZP alternative). Researchers must verify if the
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4296, 1-(3-Trifluoromethylphenyl)piperazine. Retrieved from [Link]
-
Khorrami, B., et al. (2017). A novel, three-component reaction to the synthesis of 3-amino-4-cyano-5-aryl-1H-pyrrole-2-carboxamides.[4] Tetrahedron.[4] (Demonstrates utility of N-amino heterocycles).
-
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides analytical data on TFMPP). Retrieved from [Link]
- World Health Organization (WHO).Expert Committee on Drug Dependence: Critical Review of TFMPP.
Sources
- 1. Substance Details 1-(3-Trifluoromethylphenyl)piperazine [unodc.org]
- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
